molecular formula C17H21N3O4 B2614043 Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate CAS No. 1351607-60-7

Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate

Cat. No. B2614043
CAS RN: 1351607-60-7
M. Wt: 331.372
InChI Key: RYOIJYCHVJVICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds structurally related to tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate focuses on their synthesis and reactivity. For instance, studies have demonstrated the preparation and Diels‐Alder reaction of amido substituted furans, highlighting the diverse reactivity of carbamate derivatives in synthesizing complex heterocyclic compounds (Padwa et al., 2003). Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate reveals its role as an intermediate in producing biologically active compounds (Zhao et al., 2017).

Material Science and Corrosion Inhibition

In material science, derivatives of 8-hydroxyquinoline, structurally related to the queried compound, have been synthesized and evaluated as corrosion inhibitors for carbon steel. This application underscores the compound's relevance in developing novel materials with enhanced durability and performance (Faydy et al., 2019).

Biological Applications and Drug Development

While the focus is not on drug use and side effects, it's noteworthy that structurally related compounds have been evaluated for their medicinal potential. For example, N-tert-butyl isoquine is a 4-aminoquinoline drug candidate developed for antimalarial applications, illustrating the broader class of compounds' potential in therapeutic contexts (O’Neill et al., 2009).

Asymmetric Synthesis and Catalysis

The compound's derivatives have been explored in asymmetric synthesis and catalysis, showcasing their utility in constructing chiral molecules with high stereoselectivity. This aspect is crucial for developing pharmaceuticals and complex organic molecules with defined three-dimensional orientations (Davies et al., 2009).

properties

IUPAC Name

tert-butyl N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-10-7-14(21)20-13-8-11(5-6-12(10)13)19-15(22)9-18-16(23)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,23)(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOIJYCHVJVICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.